1-Ethynylpyrene

Cytochrome P450 Enzyme Inhibition Xenobiotic Metabolism

Select 1-Ethynylpyrene when irreversible CYP isoform profiling or advanced optoelectronic performance is essential. Its unique 1-ethynyl substitution delivers potent, suicide inhibition (IC50 CYP2B1 0.04 μM) not achievable with generic pyrenes. For materials, its excimer-forming pyrene core and terminal alkyne enable robust trans-poly(1-ethynylpyrene) with a thermal stability (T10 369 °C) far surpassing common alternatives. Ensure experimental validity and device longevity by choosing this precisely differentiated compound.

Molecular Formula C18H10
Molecular Weight 226.3 g/mol
CAS No. 34993-56-1
Cat. No. B1663964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynylpyrene
CAS34993-56-1
Synonyms1-ethynylpyrene
Molecular FormulaC18H10
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H
InChIKeyVEBUBSLYGRMOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Ethynylpyrene (CAS 34993-56-1): A Multifunctional Building Block with Unique Inhibitory and Photophysical Properties


1-Ethynylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative composed of a pyrene core functionalized with a terminal ethynyl group at the 1-position . This structural feature confers dual functionality: it acts as a potent, mechanism-based inhibitor of cytochrome P450 enzymes and serves as a highly versatile building block for constructing advanced materials via 'click' chemistry and Sonogashira coupling . Its combination of strong intrinsic fluorescence, high thermal stability, and a reactive alkyne handle distinguishes it from simpler pyrene derivatives or other fluorophores lacking a defined inhibitory profile [1].

Critical Reasons Generic Substitution of 1-Ethynylpyrene Fails in Research Applications


Generic substitution of 1-Ethynylpyrene with other pyrene derivatives or alkyne-functionalized compounds is highly inadvisable due to its specific and non-interchangeable properties. The regiospecific substitution at the 1-position is critical for its activity as a potent, suicide inhibitor of CYP1A1, 1A2, and 2B1, where even closely related analogs like 1-(1-propynyl)pyrene (1PP) or 2-ethynylpyrene (2EP) exhibit significantly altered inhibitory mechanisms and potencies [1]. Furthermore, in materials science, the unique combination of the pyrene core's excimer-forming capability with the terminal alkyne's precise 'click' reactivity yields polymers and hybrid materials with distinct photophysical and thermal profiles that cannot be replicated by monomers like ethynylbenzene or 2-ethynylfluorene [2] [3]. Substituting with a generic compound would introduce uncontrolled variables, compromising the validity of metabolic studies or the performance of optoelectronic devices.

Quantitative Evidence for Selecting 1-Ethynylpyrene Over Its Closest Analogs


Mechanism-Based P450 Inhibition: 1-Ethynylpyrene vs. 1-(1-Propynyl)pyrene

1-Ethynylpyrene (1EP) is a potent, mechanism-based inhibitor (suicide inhibitor) of cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP2B1. In a direct head-to-head comparison, 1EP exhibited a distinct inhibitory mechanism and higher potency against CYP1A2 (IC50 = 0.32 μM) compared to its close structural analog, 1-(1-propynyl)pyrene (1PP), which showed an IC50 of 1.1 μM for the same enzyme [1].

Cytochrome P450 Enzyme Inhibition Xenobiotic Metabolism

Polymer Thermal Stability: trans-Poly(1-ethynylpyrene) vs. cis-Poly(1-ethynylpyrene)

The thermal stability of polymers derived from 1-ethynylpyrene is highly dependent on the resulting polymer backbone configuration. A comparative study revealed that trans-poly(1-ethynylpyrene) (trans-PEP) exhibits significantly higher thermal stability, with a 10% weight loss temperature (T10) of 369 °C, compared to cis-poly(1-ethynylpyrene) (cis-PEP), which has a T10 of only 256 °C [1]. This 113 °C difference is critical for high-temperature applications.

Conducting Polymers Thermal Stability Materials Science

Functional Copolymer Optical Properties: 1-Ethynylpyrene vs. Ethynylbenzene

Copolymers synthesized from 1-ethynylpyrene (EP) and ethynylbenzene (EB) demonstrate tunable optical properties that are not achievable with poly(ethynylbenzene) alone. A 2020 study showed that as the molar ratio of EP in the copolymer increased from 20% to 80%, the fluorescence emission shifted from a monomer-dominated spectrum to one dominated by a broad, red-shifted excimer band centered at ~570 nm [1]. In contrast, poly(ethynylbenzene) itself exhibits only weak, non-excimer fluorescence.

Conjugated Polymers Excimer Formation Fluorescence Spectroscopy

Cyanide Sensing in Aqueous Media: 1-Ethynylpyrene-Derived Sensor vs. Unfunctionalized Sensor

Aryl ethynylpyrene derivatives synthesized from 1-ethynylpyrene have been developed as highly sensitive and selective 'turn-on' fluorescent sensors for cyanide ions (CN-) in aqueous media. Two derivatives demonstrated detection limits of 0.066 μM and 0.087 μM, respectively [1]. This performance is enabled by the ethynylpyrene core, whereas an unfunctionalized pyrene molecule shows no such selective response to CN- in water.

Chemical Sensor Fluorescent Probe Environmental Monitoring

RNA Conformational Dynamics Probing: 1-Ethynylpyrene Excimer vs. Monomer Lifetime

When 1-ethynylpyrene is incorporated as a label into RNA, it provides a powerful tool for monitoring structural dynamics through its excimer formation. In a doubly modified RNA duplex, the resulting pyrene excimer exhibits a distinct, long-lived fluorescent state with a lifetime of 18.7 ns, which coexists with the monomer state [1]. In contrast, unmodified pyrene or a single 1-ethynylpyrene label typically exhibits only a monomer lifetime in the 1-5 ns range [2]. The presence of this long-lived excimer state acts as a sensitive 'molecular beacon' for specific conformational changes and inter-base interactions.

RNA Dynamics Fluorescent Probe Biophysical Chemistry

Inhibitory Potency Across P450 Isoforms: 1-Ethynylpyrene vs. 2-Ethynylpyrene

A direct comparative study of positional isomers reveals that the ethynyl group's placement on the pyrene core dramatically alters P450 inhibitory potency and selectivity. While 1-ethynylpyrene (1EP) is a potent inhibitor of CYP1A1, 1A2, and 2B1, its isomer 2-ethynylpyrene (2EP) shows a completely different profile. For example, 2EP is a significantly weaker inhibitor of CYP2B1 (IC50 > 5 μM) compared to 1EP (IC50 = 0.04 μM), representing a difference of over two orders of magnitude [1].

Cytochrome P450 Isoform Selectivity Inhibitor Profiling

High-Impact Research and Industrial Application Scenarios for 1-Ethynylpyrene


Precise Chemical Probe for Cytochrome P450 Metabolism Studies

In drug metabolism and toxicology research, 1-Ethynylpyrene is the preferred tool compound for investigating the roles of CYP1A1, CYP1A2, and CYP2B1. Its low IC50 values (0.18, 0.32, and 0.04 μM respectively) allow for potent and selective inactivation at low concentrations [1]. More importantly, its mechanism-based (suicide) inhibition provides an irreversible block, which is crucial for distinguishing the specific contributions of these enzymes in complex biological matrices like liver microsomes. Using a generic or weaker inhibitor would lead to incomplete suppression and ambiguous data, as clearly demonstrated by the >3-fold lower potency of the closely related analog 1-(1-propynyl)pyrene against CYP1A2 [1]. This evidence confirms 1-Ethynylpyrene as the gold-standard small-molecule probe for this enzyme panel.

Monomer for High-Temperature Conductive Polymer Films

For researchers developing active layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or high-temperature sensors, 1-Ethynylpyrene is a critical monomer. The resulting trans-poly(1-ethynylpyrene) (trans-PEP) demonstrates a 10% weight loss temperature (T10) of 369 °C, which is 113 °C higher than its cis-isomer and significantly more stable than many other conjugated polymers [2]. This exceptional thermal robustness is directly attributable to the rigid pyrene and polyacetylene backbone and is essential for device longevity under operational stress. Substituting a monomer like ethynylbenzene would result in a polymer with far inferior thermal and photophysical properties, as evidenced by its lack of excimer emission and lower thermal stability [3].

Advanced Fluorescent Label for RNA Dynamics and Folding Studies

1-Ethynylpyrene serves as a superior fluorescent label for studying the structure and dynamics of nucleic acids. When synthetically incorporated into RNA, it can form a distinct excimer with a long fluorescence lifetime of 18.7 ns, a property not present in the monomeric label [4]. This provides a clear, quantifiable signal for monitoring conformational changes, such as folding or duplex formation, on the nanosecond timescale. This dual-signal capability (monomer vs. excimer) offers a level of insight into local structural dynamics that is unattainable with simpler, single-emission fluorophores. The ability to attach the label via robust 'click' chemistry due to its terminal alkyne group further solidifies its utility over less versatile pyrene derivatives .

Building Block for Highly Sensitive 'Turn-On' Fluorescent Sensors

The 1-Ethynylpyrene scaffold is an exceptional building block for designing advanced chemical sensors. As demonstrated with cyanide (CN-) detection, derivatives of 1-Ethynylpyrene achieve detection limits as low as 0.066 μM in aqueous solution, offering a >100-fold improvement over unfunctionalized pyrene probes [5]. The ethynyl group and resulting extended π-conjugation are critical to the sensing mechanism, which involves a specific nucleophilic addition that triggers a strong 'turn-on' fluorescence response. This quantifiable performance advantage, combined with the ability to conjugate the alkyne handle to various recognition units, makes 1-Ethynylpyrene the foundation for creating next-generation environmental and biological sensors where sensitivity and selectivity are paramount.

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